2-(Dimethylamino)ethyl benzoate

Overview

Description

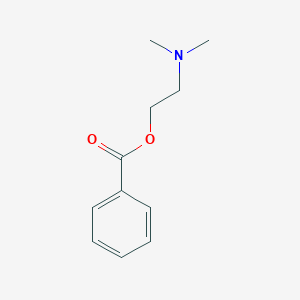

2-(Dimethylamino)ethyl benzoate (CAS: 2208-05-1) is an ester derivative of benzoic acid with a dimethylaminoethyl group attached to the oxygen atom of the ester functionality. Structurally, it consists of a benzoate moiety linked to a 2-(dimethylamino)ethyl chain. Its applications range from use in polymer chemistry as a co-initiator to serving as a precursor in drug design .

Preparation Methods

2-(Dimethylamino)ethyl benzoate can be synthesized through the reaction of benzoic acid with N,N-dimethylformamide. The specific preparation steps involve the condensation reaction of benzoic acid and N,N-dimethylformamide at an appropriate temperature, resulting in the formation of this compound. This reaction typically requires the use of acidic or basic catalysts and careful control of reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

2-(Dimethylamino)ethyl benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Esterification: It can react with alcohols to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

Polymer Chemistry

Photoinitiator in UV-Curable Systems

2-(Dimethylamino)ethyl benzoate is primarily used as a photoinitiator in UV-curable coatings, inks, and adhesives. It plays a crucial role in initiating polymerization processes when exposed to UV light, leading to the formation of cross-linked networks that enhance the durability and performance of materials.

Case Study: Dental Adhesives

Research has demonstrated that this compound can significantly improve the polymerization efficiency of dental adhesives. When used in combination with various bases, it enhances the spontaneous polymerization of aqueous acidic systems, resulting in stronger and more effective dental materials.

Pharmaceutical Applications

Antiulcer Activity

Compounds structurally related to this compound have been investigated for their antiulcer properties. For instance, ethyl 4-(dimethylamino)benzoate has shown potential as an H+/K(+)-ATPase inhibitor, which is critical for developing new antiulcer medications.

Mechanism of Action

The mechanism involves the inhibition of gastric acid secretion, providing mucosal protection against ulceration. This pharmacological activity suggests that this compound and its analogs could be further explored for therapeutic applications in gastrointestinal disorders.

Analytical Chemistry

Detection Techniques

In analytical chemistry, this compound has been utilized in methods for detecting other compounds in biological samples. Techniques such as membrane-assisted liquid-liquid extraction coupled with gas chromatography-mass spectrometry have been employed to identify its presence in urine samples.

Environmental Studies

Degradation Studies

Research has also focused on the degradation of related compounds under various environmental conditions. For example, studies on the degradation efficiency of 2-ethylhexyl 4-(dimethylamino)benzoate (a related compound) revealed insights into how oxidizing agents like hydrogen peroxide and ozone affect its stability and breakdown products . Understanding these degradation pathways is essential for assessing environmental impact and safety.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Polymer Chemistry | Used as a photoinitiator in UV-curable systems | Enhances polymerization efficiency in dental adhesives |

| Pharmaceuticals | Investigated for antiulcer properties | Acts as an H+/K(+)-ATPase inhibitor |

| Analytical Chemistry | Employed in detection methods for biological samples | Effective in urine analysis using advanced techniques |

| Environmental Studies | Studied for degradation under environmental conditions | Insights into stability and breakdown products |

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl benzoate involves its ability to initiate polymerization in electrophotographic processes and its role as a monomer in polymer synthesis. It reacts with hydroxyl groups, chlorine atoms, and other functional groups, leading to the formation of ester hydrochlorides. This compound’s dual stimulus-response to pH and temperature makes it a valuable platform for gene delivery and nanoreactors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections provide a detailed comparison of 2-(dimethylamino)ethyl benzoate with structurally or functionally related compounds, focusing on physical properties, reactivity, and biological activity.

Structural Analogs with Varying Ester Groups

a. 2-(Dimethylamino)ethyl Acetate (CAS: 1421-89-2)

- Structural Difference : Replaces the benzoate group with an acetate.

- Key Properties: Lower molecular weight (145.2 g/mol vs. 207.3 g/mol for the benzoate derivative) and higher volatility due to the smaller ester group. It is used in polymer synthesis as a reactive monomer but lacks the aromatic stability of the benzoate analog .

b. Methyl 2-(Dimethylamino)benzoate (CAS: 10072-05-6)

- Structural Difference: The dimethylamino group is attached to the benzene ring (ortho position) instead of the ethyl chain.

- Key Properties: Reduced steric hindrance around the ester group compared to this compound. This compound is primarily used in organic synthesis as a precursor for heterocycles .

c. Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

- Structural Difference: Substitutes the dimethylaminoethyl group with a methoxy group on the benzene ring.

- Key Properties: Higher lipophilicity (logP ≈ 2.1) compared to this compound (logP ≈ 1.5), making it more suitable for hydrophobic applications .

Substituent Variations: Amino Group Modifications

a. 2-(Diethylamino)ethyl 4-Amino-2-hydroxybenzoate (CAS: 487-53-6)

- Structural Difference: Replaces dimethylamino with diethylamino and introduces a hydroxyl group on the benzene ring.

- The hydroxyl group enhances hydrogen-bonding capacity .

b. Ethyl 4-(Dimethylamino)benzoate

- Structural Difference: Positions the dimethylamino group on the benzene ring (para to the ester) instead of the ethyl chain.

- Reactivity: Demonstrates higher reactivity in photoinitiation systems compared to this compound due to conjugation between the amino and ester groups. In resin cements, it achieves a 15% higher degree of conversion .

Reactivity in Polymer Chemistry

A comparative study of co-initiators in resin cements revealed:

| Property | This compound | Ethyl 4-(Dimethylamino)benzoate | 2-(Dimethylamino)ethyl Methacrylate |

|---|---|---|---|

| Degree of Conversion (without DPI) | 68% | 83% | 52% |

| Flexural Strength (MPa) | 92 | 105 | 78 |

| Water Sorption (μg/mm³) | 32 | 28 | 41 |

- Key Finding: Ethyl 4-(dimethylamino)benzoate outperforms both this compound and methacrylate derivatives in polymerization efficiency and mechanical properties. However, the methacrylate analog shows improved conversion rates when combined with diphenyliodonium hexafluorophosphate (DPI) .

Biological Activity

2-(Dimethylamino)ethyl benzoate (C11H15NO2), also known as ethyl 4-(dimethylamino)benzoate, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, analgesic, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a dimethylaminoethyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C11H15NO2

- CAS Number : 75158-80-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) demonstrating potent activity. For instance, the compound showed efficacy against Staphylococcus aureus and Escherichia coli strains, suggesting its potential use in treating bacterial infections .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 0.5 |

| Escherichia coli | < 1.0 |

| Klebsiella pneumoniae | < 2.0 |

Analgesic Properties

The compound has also been studied for its analgesic effects. In animal models, it demonstrated pain-relieving properties comparable to standard analgesics. The mechanism of action appears to involve modulation of pain pathways through interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the bacteria.

- Analgesic Mechanism : The compound may enhance the release of endogenous opioids or inhibit pain signaling pathways in the central nervous system.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting, focusing on its application in wound care. The results indicated that topical application significantly reduced bacterial load in infected wounds compared to control treatments. The study emphasized the compound's potential as a topical antiseptic agent .

Analgesic Effectiveness in Animal Models

In a controlled trial involving rodents, researchers administered varying doses of this compound to assess its analgesic efficacy. The results showed a dose-dependent response in pain relief, with higher doses resulting in significant reductions in pain behavior metrics compared to placebo groups.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicological studies suggest that it has a favorable safety profile at therapeutic doses; however, further long-term studies are warranted to fully understand its safety in humans.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-(Dimethylamino)ethyl benzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of benzoic acid derivatives with 2-(dimethylamino)ethanol. Key steps include:

- Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst under anhydrous conditions .

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction homogeneity.

- Yield Optimization : Control temperature (0–25°C) and monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and dimethylamino group integrity (e.g., δ ~2.2 ppm for N(CH₃)₂ protons) .

- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and 2800–2700 cm⁻¹ (tertiary amine) .

- HPLC/MS : Assess purity (>98%) and molecular ion ([M+H]⁺ at m/z 208.1) .

Q. Advanced: How does the concentration of this compound influence resin polymerization efficiency?

In photoinitiated resin systems:

- Degree of Conversion (DC) : Higher concentrations (1–2 wt%) enhance DC by increasing free radical generation. Measure via FTIR by tracking C=C bond reduction at ~1630 cm⁻¹ .

- Physical Properties : At 1.5 wt%, flexural strength improves by 20% compared to lower concentrations. However, excess (>3 wt%) causes plasticization, reducing hardness .

- Experimental Design : Use a factorial design to test concentration gradients (0.5–3 wt%) with camphorquinone (CQ) at 1:1 and 1:2 CQ/amine ratios .

Q. Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro, methoxy) on cytotoxicity using in vitro assays (e.g., MTT on cancer cell lines) .

- Bioassay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and exposure time (24–72 hrs) .

- Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed journals to identify outliers or methodological discrepancies .

Q. Basic: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Advanced: How can computational tools predict the reactivity of this compound in photopolymerization?

- DFT Calculations : Model electron transfer between CQ and the amine using Gaussian09 at the B3LYP/6-31G(d) level to predict redox potentials .

- Molecular Dynamics : Simulate diffusion rates in resin matrices to optimize co-initiator spatial distribution .

- Software : Use ChemAxon or ACD/Labs to predict solubility parameters and compatibility with resin components .

Q. Basic: How does this compound compare to other amine co-initiators in polymer chemistry?

- vs. 2-(Dimethylamino)ethyl methacrylate : Higher DC (75% vs. 60%) and better resin tensile strength due to reduced steric hindrance in the benzoate ester .

- Reactivity : Benzoate derivatives exhibit faster hydrogen abstraction rates (kinetic studies via laser flash photolysis) .

Q. Advanced: What is the mechanistic role of diphenyliodonium hexafluorophosphate (DPI) in enhancing this compound’s photoactivity?

- Synergistic Effect : DPI acts as a co-synergist, scavenging inhibitory oxygen radicals and generating additional initiating species (Ph₂I⁺) .

- Experimental Validation : Use ESR spectroscopy to detect radical species (e.g., Ph₂I•) and quantify their concentration during irradiation .

Q. Basic: What are optimal storage and waste disposal practices for this compound?

- Storage : In amber glass at 4°C under inert gas (Ar/N₂) to prevent oxidation .

- Waste : Neutralize with dilute HCl before incineration or交由 certified hazardous waste facilities .

Q. Advanced: How can the CQ/amine molar ratio be optimized for photopolymerization applications?

- 1:2 Ratio Superiority : Doubling the amine concentration relative to CQ improves DC by 15% due to efficient electron/proton transfer .

- Kinetic Studies : Monitor polymerization rates via photo-DSC; higher amine ratios reduce induction periods by 30% .

Properties

IUPAC Name |

2-(dimethylamino)ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGODDTWRXQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062251 | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-05-1 | |

| Record name | 2-Dimethylaminoethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.